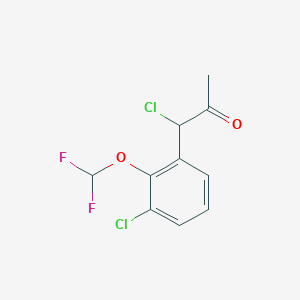

1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine at the 1-position and a 3-chloro-2-(difluoromethoxy)phenyl group. The difluoromethoxy substituent introduces unique electronic and steric properties, distinguishing it from simpler methoxy- or chloro-substituted analogs. This compound is structurally related to intermediates used in synthesizing heterocycles, such as pyrazoles and chalcones, which are critical in pharmaceutical and materials chemistry .

Propriétés

Formule moléculaire |

C10H8Cl2F2O2 |

|---|---|

Poids moléculaire |

269.07 g/mol |

Nom IUPAC |

1-chloro-1-[3-chloro-2-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8Cl2F2O2/c1-5(15)8(12)6-3-2-4-7(11)9(6)16-10(13)14/h2-4,8,10H,1H3 |

Clé InChI |

VLWQFRIHZURRBW-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C(=CC=C1)Cl)OC(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include halogenation, etherification, and chlorination reactions under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Applications De Recherche Scientifique

1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Key Properties

Activité Biologique

1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 269.07 g/mol. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethoxy group, and a phenyl ring. Its biological activities are primarily attributed to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one is largely due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activities or modification of protein functions, potentially disrupting essential biological pathways. Such properties make this compound a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate efficacy against gram-positive bacteria and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

| Compound | Targeted Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one | MRSA | < 1 µg/mL |

| Cinnamamides (related compounds) | Staphylococcus aureus | < 0.5 µg/mL |

| Cinnamamides (related compounds) | Mycobacterium tuberculosis | < 0.5 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated on various cancer cell lines. The results suggest that it exhibits selective toxicity towards cancer cells while showing minimal cytotoxicity towards primary mammalian cell lines . This selectivity is crucial for developing effective anticancer agents.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | 10 |

| MCF-7 (breast cancer) | 7.5 | 8 |

| Primary Macrophages | >100 | - |

Case Studies

A notable study explored the effects of various derivatives of similar compounds on bacterial strains and cancer cells, revealing that structural modifications can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring altered both the antimicrobial efficacy and cytotoxic profiles of these compounds .

Example Case Study

In a study evaluating the effectiveness of various substituted phenyl compounds against MRSA, the compound with the difluoromethoxy group exhibited superior activity compared to its chloro analogs. The study concluded that the difluoromethoxy group enhances lipophilicity and membrane permeability, contributing to increased antibacterial action .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.